tobramycin
Description
Properties
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFBUXFDBBNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860478 | |
| Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32986-56-4 | |
| Record name | tobramycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
tobramycin is produced by culturing Streptomyces tenebrarius in an aqueous nutrient culture medium under aerobic fermentation conditions . The fermentation process involves maintaining the culture medium at a temperature between 37°C and 43°C for about 4 to 7 days . The antibiotic complex is then isolated by elution from a cationic resin or precipitation as insoluble salts of alkylsulfoacetates . The individual antibiotic factors are separated using chromatography over a cationic exchange resin .
Chemical Reactions Analysis
Protection and Derivatization at the 6″-Position
Tobramycin’s 6″-hydroxyl group is a prime site for chemical modification. A four-step synthetic strategy enables targeted derivatization:
-
Protection : Exhaustive N-Cbz protection of tobramycin monosulfate (1 ) using benzyl chloroformate (CbzCl) and Na₂CO₃ yields 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin (2a ) in 85% yield .
-
Activation : Sulfonylation of 2a with 2,4,6-triisopropylbenzosulfonyl chloride (TIBSCl) selectively activates the 6″-hydroxyl group, forming 2b (54% yield) .
-
Substitution : Nucleophilic displacement of the sulfonate group in 2b with 1,2-diaminoethane or 1,3-diaminopropane produces 6″-(aminoalkylamino)-tobramycins (3a , 3b ). Subsequent guanidinylation with 1H-pyrazole-1-carboxamidine yields guanidinoalkylamine derivatives (5a , 5b ) .
-
Deprotection : Hydrogenolysis removes Cbz groups, yielding 6″-modified tobramycins (4a , 4b , 6a , 6b ) as acetates .
Antibacterial Activity :
Derivatives with shorter linkers (e.g., 4a , 6a ) retain potency comparable to tobramycin, while elongated linkers (4b , 6b ) reduce efficacy (Table 1) .
| Compound | R | MIC (µg/mL) against E. coli ATCC 25922 | MIC (µg/mL) against P. aeruginosa ATCC 27853 |
|---|---|---|---|
| Tobramycin | OH | 0.25 | 0.5 |
| 4a | NH(CH₂)₂NH₂ | 0.5 | 1 |
| 6a | NH(CH₂)₂NHC(NH)NH₂ | 1 | 1 |
| 6b | NH(CH₂)₃NHC(NH)NH₂ | 2 | 2 |
Reaction with β-Lactam Antibiotics
Tobramycin reacts with piperacillin (a β-lactam antibiotic) at pH 6.0, forming two epimeric amides via nucleophilic attack of the 3″-NH₂ group on the β-lactam carbonyl. The major product (1 ) retains piperacillin’s stereochemistry, while the minor (2 ) is epimerized at the P2 position .
Key Evidence :
-
HMBC NMR : Correlations confirm the 3″-NH₂ forms an amide bond with piperacillin’s β-lactam .
-
HRMS : Both products show [M+H]⁺ at m/z 985 (C₄₁H₆₆N₁₀O₁₆S) .
pH-Dependent Reactivity
The reaction kinetics between tobramycin and piperacillin are pH-sensitive:
Protonation Trends :
1H/15N NMR titration reveals the protonation order:
6′-NH₂ > 2′-NH₂ > 1-NH₂ ≈ 3″-NH₂ > 3-NH₂ .
This explains 3″-NH₂’s nucleophilicity at pH 6.0 despite its intermediate pKa .
Structural Impact on Ribosomal Targeting
Modifications at the 6″-position preserve tobramycin’s ribosomal binding but alter efficacy:
-
Derivatives 4a and 6a inhibit cell-free translation at levels comparable to tobramycin (IC₅₀ = 0.1–0.5 µM) .
-
Elongated side chains (4b , 6b ) reduce potency tenfold due to steric hindrance .
Mechanistic Insight :
All derivatives induce translation errors in Bacillus subtilis via ribosomal misreading, confirming retention of aminoglycoside activity .
Stability Under Synthetic Conditions
-
Protection : Cbz groups stabilize amines during sulfonylation, enabling regioselective 6″-modification .
-
Chromatography : Silica gel purification (CHCl₃:MeOH gradients) ensures >95% purity for intermediates .
This synthesis of tobramycin’s reactivity highlights its versatility for derivatization and underscores the balance between structural modification and antibacterial efficacy.
Scientific Research Applications
Clinical Applications
1.1. Systemic Infections
Tobramycin is indicated for the treatment of serious bacterial infections, including:
- Septicemia
- Lower respiratory tract infections
- Central nervous system infections (e.g., meningitis)
- Intra-abdominal infections
- Skin and subcutaneous tissue infections
- Osteomyelitis
- Complicated urinary tract infections
The FDA has approved its intravenous and intramuscular administration for these conditions, particularly against susceptible organisms such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .
1.2. Cystic Fibrosis Management
Inhaled tobramycin is specifically approved for managing chronic lung infections in CF patients aged six years and older. It targets Pseudomonas aeruginosa, which is often resistant to many antibiotics . The inhaled form helps reduce bacterial load and improve lung function, thus enhancing the quality of life for these patients.
1.3. Ophthalmic Use
Topical formulations of tobramycin are utilized to treat external ocular infections caused by susceptible bacteria in both adults and children. This application is crucial for managing bacterial conjunctivitis and other eye-related infections .
Innovative Research Applications
2.1. Antibiotic Adjuvant
Recent studies have explored the use of tobramycin benzyl ether as an antibiotic adjuvant. This compound enhances the efficacy of antibiotics like rifampicin against multidrug-resistant (MDR) Gram-negative bacteria by permeabilizing their outer membranes . This innovative approach addresses the rising challenge of antibiotic resistance.
| Adjuvant Compound | Target Pathogens | Enhanced Antibiotics |
|---|---|---|
| Tobramycin Benzyl Ether | MDR Gram-negative | Rifampicin, Novobiocin, Minocycline |
2.2. Biofilm Disruption
Tobramycin has been shown to increase the sensitivity of biofilms formed by pathogenic bacteria to other antibiotics, thereby enhancing treatment efficacy in chronic infections where biofilms are prevalent . This characteristic is particularly beneficial in treating persistent infections associated with devices or implants.
Case Studies
3.1. Vestibulotoxicity in Cystic Fibrosis Patients
A retrospective analysis highlighted vestibulotoxicity as a significant adverse effect in CF patients treated with intravenous tobramycin. Out of 26 patients treated over seven months, four developed acute dizziness and balance disorders, with two experiencing irreversible vestibular damage . This case underscores the need for monitoring and early recognition of side effects during treatment.
3.2. Systemic Absorption in Lung Transplant Recipients
A study investigating inhaled tobramycin in lung transplant recipients revealed that 82% of participants had detectable serum levels after treatment, with some exhibiting high levels associated with acute kidney injury (AKI) . This finding emphasizes the importance of monitoring drug levels to mitigate potential nephrotoxicity.
Mechanism of Action
tobramycin exerts its effects by binding to the bacterial ribosome, leading to the misreading of messenger RNA and the incorporation of incorrect amino acids in the nascent polypeptide chain . This mechanism disrupts protein synthesis in bacteria, ultimately leading to bacterial cell death . The molecular targets involved include the 16S ribosomal RNA and the bacterial decoding site .
Comparison with Similar Compounds
Gentamicin
- Structural Similarity : Both share a 2-deoxystreptamine core but differ in hydroxylation patterns. Tobramycin lacks the 3'-hydroxyl group present in gentamicin C1a .
- Efficacy: Tobramycin exhibits superior activity against P. aeruginosa (MICs 0.25–2 µg/mL vs. gentamicin’s 1–4 µg/mL) .
- Toxicity : Gentamicin has higher nephrotoxicity risk, while tobramycin is associated with less renal accumulation in animal models .
Amikacin
- Structural Modification: Amikacin is a semisynthetic derivative of kanamycin A, modified with a γ-amino-α-hydroxybutyryl (AHB) side chain, enhancing resistance to aminoglycoside-modifying enzymes .
- Binding Affinity: Tobramycin analogs modified at the 6″ position (e.g., 6″-deoxy-6″-aminotobramycin) show higher A-site affinity than amikacin (Kd = 0.8 µM vs. 1.2 µM) .
- Clinical Use : Amikacin is reserved for multidrug-resistant infections due to broader resistance coverage .
Kanamycin B
Sisomicin and Netilmicin
- Sisomicin : Structurally similar to gentamicin but with a double bond in the purpurosamine ring. It has a spectrum overlapping with tobramycin but higher ototoxicity .
- Netilmicin : A semisynthetic derivative of sisomicin with reduced toxicity. It retains activity against some gentamicin- and tobramycin-resistant strains due to resistance to modifying enzymes .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
- Tobramycin’s penetration into P. aeruginosa biofilms is hindered by ionic interactions with the negatively charged extracellular matrix, reducing efficacy unless combined with divalent cations (e.g., Mn²⁺, Mg²⁺) or terpenoids (e.g., α-amyrin) .
- Modified tobramycin derivatives (e.g., 6″-ureidotobramycin) exhibit variable A-site binding; steric bulk at the 6″ position reduces affinity, while charged groups enhance it .
Resistance and Synergistic Strategies
- Resistance Mechanisms : Enzymatic modification (e.g., AAC(6′)-I acetyltransferase) and ribosomal mutations (e.g., 16S rRNA methylation) reduce tobramycin efficacy .
- Synergistic Combinations: Niclosamide-Tobramycin Hybrid: A triazole-linked hybrid improves activity against multidrug-resistant P. Terpenoids (e.g., β-sitosterol): Enhance tobramycin’s biofilm activity by disrupting matrix integrity without direct synergy (FICI = 1) .
Clinical and Microbiome Impact
- Cystic Fibrosis : Extended-interval dosing (10 mg/kg once daily) is preferred in pediatric CF due to comparable efficacy and reduced toxicity .
- Microbiome Alterations : Tobramycin significantly reduces Gram-negative Verrucomicrobiaceae and increases Firmicutes in the gut, reflecting its Gram-negative targeting .
Biological Activity
Tobramycin is an aminoglycoside antibiotic primarily used to treat infections caused by aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its mechanism of action, pharmacokinetics, and clinical applications highlight its significance in antimicrobial therapy, especially for patients with cystic fibrosis (CF) and bronchiectasis.
Tobramycin exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial 30S ribosomal subunit. This binding inhibits the initiation of protein synthesis, leading to mistranslation of mRNA and the production of defective proteins that disrupt cellular processes and integrity, ultimately resulting in bacterial cell death .
Pharmacokinetics
The pharmacokinetic profile of tobramycin is characterized by rapid absorption following intramuscular injection, with peak serum concentrations typically reached within 30 to 90 minutes. Therapeutic levels are generally maintained between 4 to 6 µg/mL . The inhaled form of tobramycin has been shown to achieve effective concentrations in the lungs while minimizing systemic exposure, thus reducing the risk of nephrotoxicity and ototoxicity commonly associated with systemic aminoglycosides .
Cystic Fibrosis
Inhaled tobramycin has been extensively studied in patients with cystic fibrosis. A pivotal study demonstrated that intermittent administration improved pulmonary function significantly. Patients receiving inhaled tobramycin exhibited a mean increase in forced expiratory volume in one second (FEV1) by 10% compared to a decline in the placebo group . Additionally, the density of Pseudomonas aeruginosa in sputum decreased significantly, correlating with reduced hospitalization rates among treated patients .
Bronchiectasis
Recent trials have explored the efficacy of inhaled tobramycin combined with oral ciprofloxacin for eradicating Pseudomonas aeruginosa in bronchiectasis patients. The study indicated that eradication rates were significantly higher (50%) in groups receiving inhaled tobramycin compared to those receiving saline (25%) .
Table 1: Summary of Key Studies on Tobramycin
Resistance Patterns
Tobramycin resistance remains a concern, especially among chronic infections. A study indicated that the proportion of Pseudomonas aeruginosa isolates resistant to tobramycin increased from 25% at baseline to 32% after treatment in some patients. This highlights the importance of monitoring susceptibility patterns during therapy .
Q & A
What are the primary mechanisms of action of tobramycin against Gram-negative bacteria, and how can these be experimentally validated?
Category: Basic Research
Answer:
Tobramycin binds to the 30S ribosomal subunit, disrupting bacterial protein synthesis by inducing mRNA misreading and inhibiting translocation . To validate this mechanism:
- Use in vitro translation assays with purified ribosomes to measure inhibition of protein synthesis.
- Employ fluorescently labeled tobramycin analogs in confocal laser scanning microscopy (CLSM) to visualize ribosomal targeting in Pseudomonas aeruginosa biofilms .
- Compare minimum inhibitory concentrations (MICs) in wild-type vs. ribosomal mutation-harboring strains to confirm target specificity .
What standardized models are used to evaluate tobramycin nephrotoxicity in preclinical studies?
Category: Basic Research
Answer:
- Animal models: Female Sprague-Dawley rats treated with 10–40 mg/kg/day tobramycin for 7–10 days, with renal cortex drug levels quantified via HPLC (e.g., 654 ± 122 µg/g tissue after 10 days) .
- Biomarkers: Serum creatinine, urinary N-acetyl-β-D-glucosaminidase (NAG), and histopathological scoring of proximal tubular necrosis .
- Controls: Co-administration of daptomycin (10 mg/kg) to assess nephrotoxicity attenuation via electrostatic complexation .
How do researchers design experiments to assess tobramycin efficacy in biofilm-associated infections?
Category: Basic Research
Answer:
- Biofilm cultivation: Use 96-well plates or flow-cell systems with P. aeruginosa biofilms grown for 48–72 hours .
- Treatment protocols: Compare tobramycin alone (e.g., 100 µg/mL) vs. combination therapies (e.g., with nitric oxide donors like DEA-C3D) .
- Quantitative analysis: Measure biofilm biomass via crystal violet assays or CLSM/COMSTAT software for 3D structural analysis .
- Key finding: Tobramycin alone reduces planktonic cells but shows limited biofilm penetration (biofilm biomass reduction: 2-fold with DEA-C3D combination vs. no effect alone) .
How can contradictory data on tobramycin’s pharmacokinetic/pharmacodynamic (PK/PD) properties in cystic fibrosis (CF) patients be resolved?
Category: Advanced Research
Answer:
- Issue: Variable lung penetration due to mucus viscosity in CF patients .
- Methodology:
- Use nano-enhanced tobramycin (e.g., lipid-polymer nanoparticles) to improve mucosal diffusion, achieving 100,000-fold efficacy increases in in vitro human lung cell models .
- Conduct PK studies comparing traditional inhalation (300 mg BID) vs. nanotechnology-enhanced dosing, measuring sputum concentrations via LC-MS/MS .
- Validate with in vivo murine CF models, correlating lung bacterial load (CFU/g) with nanoparticle retention time .
What advanced techniques address tobramycin resistance in multidrug-resistant (MDR) Gram-negative pathogens?
Category: Advanced Research
Answer:
- Synergistic combinations:
- Pair tobramycin with β-lactams (e.g., meropenem) to exploit outer membrane permeability changes. Validate via checkerboard assays (FIC index ≤0.5) .
- Use efflux pump inhibitors (e.g., PAβN) in time-kill studies to restore tobramycin susceptibility in Acinetobacter baumannii .
- Resistance genotyping: Amplify and sequence resistance genes (e.g., armA for 16S rRNA methyltransferases) in clinical isolates pre/post-tobramycin exposure .
How can researchers reconcile discrepancies in tobramycin’s impact on gut microbiota composition?
Category: Advanced Research
Answer:
- Contradiction: Tobramycin reduces Gram-negative Verrucomicrobiaceae in vitro but increases Firmicutes (e.g., Lachnospiraceae) in vivo .
- Methodology:
- Perform 16S rRNA sequencing on fecal samples from anaerobic bioreactors (simulating gut conditions) treated with 50 µg/mL tobramycin for 48 hours .
- Compare with in vivo rat models dosed at 8 mg/kg/day for 28 days, analyzing phylum-level shifts via principal coordinate analysis (PCoA) .
- Control for host factors (e.g., immune response) using germ-free vs. conventionalized animal models .
What statistical approaches are critical for analyzing tobramycin’s dose-response relationships in heterogeneous infections?
Category: Advanced Research
Answer:
- Non-linear mixed-effects modeling (NONMEM): Analyze sparse PK data from CF patients to optimize AUC/MIC targets (>80 for efficacy) .
- Machine learning: Train classifiers on electronic health records to predict nephrotoxicity risk (e.g., using baseline serum creatinine, age, and dosing frequency) .
- Meta-analysis: Pool data from trials using random-effects models to quantify inter-study variability in ototoxicity incidence (e.g., 5–25% across populations) .
How do researchers validate tobramycin quality control parameters under USP standards?
Category: Basic Research
Answer:
- Key tests:
- Potency: Microbial agar diffusion assay vs. Staphylococcus aureus ATCC 6538, with reference standard calibration .
- Impurities: HPLC with UV detection (λ = 330 nm) to quantify related substances (<2.0% total) .
- Endotoxin: Limulus amebocyte lysate (LAL) assay (<2.15 IU/mg) .
- Data reporting: Follow USP 35 guidelines for tabulating results (e.g., batch-specific pH: 3.5–6.5; water content: ≤5.0%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
